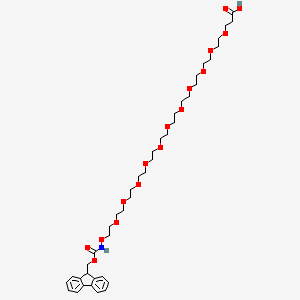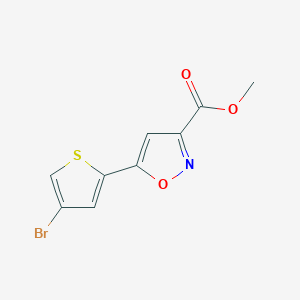
2-(2-Azidoethoxy)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azidoethoxy)ethane-1-thiol is an organic compound with the molecular formula C4H9N3OS. It is characterized by the presence of an azido group (-N3) and a thiol group (-SH) attached to an ethoxyethane backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)ethane-1-thiol typically involves the reaction of 2-(2-chloroethoxy)ethane-1-thiol with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is purified by standard techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azidoethoxy)ethane-1-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The thiol group can be oxidized to a disulfide bond (-S-S-) using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) with Catalyst: Used for reducing the azido group to an amine.
Hydrogen Peroxide (H2O2): Used for oxidizing the thiol group to a disulfide bond.
Major Products Formed
Amine Derivatives: Formed by the reduction of the azido group.
Disulfide Compounds: Formed by the oxidation of the thiol group.
Wissenschaftliche Forschungsanwendungen
2-(2-Azidoethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(2-Azidoethoxy)ethane-1-thiol involves its reactivity with various chemical species. The azido group can participate in cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The thiol group can form disulfide bonds, which are crucial in protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol: Similar structure with an additional ethoxy group.
2-(2-Azidoethoxy)ethanol: Lacks the thiol group, making it less reactive in certain types of reactions.
2-Azido-2-deoxy-D-glucose: Contains an azido group but is structurally different due to the presence of a glucose moiety.
Uniqueness
2-(2-Azidoethoxy)ethane-1-thiol is unique due to the presence of both azido and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a broader range of reactions compared to similar compounds .
Eigenschaften
Molekularformel |
C4H9N3OS |
|---|---|
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
2-(2-azidoethoxy)ethanethiol |
InChI |
InChI=1S/C4H9N3OS/c5-7-6-1-2-8-3-4-9/h9H,1-4H2 |
InChI-Schlüssel |
DTMOEHFLLWDOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCS)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)

![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)




![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)

